molecular formula C10H15ClN2 B566365 N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine CAS No. 103264-69-3

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine

Cat. No.: B566365
CAS No.: 103264-69-3
M. Wt: 198.694
InChI Key: MAAYIXSUCPLPIG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine (CAS: 103264-69-3) is a substituted ethylenediamine derivative with the molecular formula C10H15ClN2 (molecular weight: 198.69 g/mol). The compound features a 3-chlorobenzyl group attached to the N1 position of the ethane-1,2-diamine backbone, with a methyl group also substituted at N1. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science .

For instance, similar compounds like N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (CAS: 158663-49-1) are synthesized via alkylation of methylamine precursors with substituted benzyl halides . Characterization of such compounds relies on 1H/13C NMR, FT-IR, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name

N'-[(3-chlorophenyl)methyl]-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAYIXSUCPLPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655941
Record name N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103264-69-3
Record name N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with N-methylethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding, leading to changes in biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine with key analogs in terms of structural features, physicochemical properties, and functional applications:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C10H15ClN2 3-Cl-benzyl, N1-methyl Intermediate for PRMT inhibitors; potential corrosion inhibition properties
N1-(2-Methoxybenzyl)-N1-methylethane-1,2-diamine C11H18N2O 2-OCH3-benzyl, N1-methyl Amine precursor with enhanced solubility; used in coordination chemistry
N1-(4-Nitrophenyl)-N2,N2-dimethylethane-1,2-diamine C10H15N3O2 4-NO2-phenyl, N2,N2-dimethyl High yield (90%); strong electron-withdrawing group for catalysis or polymer chemistry
N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine C13H17N3 Isoquinoline, N2,N2-dimethyl Bioactive ligand for metal complexes (e.g., Co(III)); applications in anticancer research
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine C11H11ClN3 7-Cl-quinoline Antimalarial agent; low environmental toxicity
DCPR049_12 (Type I PRMT inhibitor) C16H18ClN2S 2-Cl-phenylthio-benzyl, N1-methyl Potent PRMT inhibitor (IC50 < 1 µM); selective against leukemia cell lines
Key Findings from Comparative Studies

Electronic Effects of Substituents The 3-chlorobenzyl group in the target compound enhances electrophilicity compared to methoxy or nitro-substituted analogs, influencing reactivity in nucleophilic reactions . Electron-withdrawing groups (e.g., -NO2 in 3ae) increase thermal stability but reduce solubility, whereas electron-donating groups (e.g., -OCH3 in 3ab) improve solubility .

Biological Activity DCPR049_12 (a structural analog with a 2-chlorophenylthio group) exhibits >90% inhibition of leukemia cell proliferation at 10 µM, attributed to its ability to downregulate HOXA9 and MEIS1 genes. This highlights the importance of aromatic substituents in modulating bioactivity . The 7-chloroquinoline derivative (from ) shows potent antimalarial effects but lacks the N1-methyl group, which may reduce metabolic stability compared to the target compound .

Coordination Chemistry

  • Ethane-1,2-diamine derivatives with N,N-dimethyl groups (e.g., 3ai) form stable Co(III) complexes, as demonstrated by FT-IR and NMR studies. The absence of a benzyl group in these analogs simplifies ligand-metal binding .

Synthetic Yields

  • Derivatives with para-substituted aryl groups (e.g., 3ae, 3ag) achieve higher yields (80–90%) compared to ortho-substituted analogs (e.g., 3ad, 65%), likely due to reduced steric hindrance during synthesis .
Data Tables

Table 1: Spectroscopic Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) FT-IR (cm⁻¹)
This compound 2.45 (s, 3H, N-CH3), 7.25–7.40 (m, Ar-H) 42.1 (N-CH3), 128–135 (Ar-C) 3350 (N-H), 1600 (C-Cl)
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 2.30 (s, 6H, N-(CH3)2), 6.85 (d, Ar-H) 49.5 (N-(CH3)2), 114–155 (Ar-C) 3300 (N-H), 1250 (C-O-C)
N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine 2.55 (s, 6H, N-(CH3)2), 8.50 (s, Ar-H) 50.1 (N-(CH3)2), 120–150 (Ar-C) 3400 (N-H), 1650 (C=N)

Biological Activity

N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H19ClN2
  • Molecular Weight : 226.75 g/mol
  • Structure : The compound features a chlorobenzyl group attached to a methylethane-1,2-diamine backbone, which includes two amine groups contributing to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its potential as an inhibitor of protein arginine methyltransferase 3 (PRMT3), which plays a role in cellular signaling and gene expression regulation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activities. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Further research is required to elucidate the exact pathways involved in these effects.

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

StudyFindings
Antimicrobial Efficacy Demonstrated activity against Gram-positive and Gram-negative bacteria, with significant inhibition observed at low concentrations.
Cancer Cell Studies Shown to reduce viability in breast cancer cell lines through apoptosis induction mechanisms.
PRMT3 Inhibition Identified as a potent inhibitor of PRMT3, suggesting implications for cancer therapy and other diseases related to dysregulated methylation processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Activity
N1-Benzyl-N1-methylethane-1,2-diamineC12H18N2Moderate antimicrobial activity
N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamineC11H17ClN2Investigated for anticancer properties
N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamineC12H19ClN2Notable as a biochemical ligand

These comparisons reveal how slight variations in chemical structure can lead to significant differences in biological activity and application potential.

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